What are the chemical properties of 4-Bromo-N-hydroxybenzamide?
What are the chemical properties of 4-Bromo-N-hydroxybenzamide?
An In-depth Technical Guide to 4-Bromo-N-hydroxybenzamide
This guide provides a comprehensive technical overview of 4-Bromo-N-hydroxybenzamide, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, synthesis, spectroscopic characterization, reactivity, and its emerging significance in pharmacological research, moving beyond a simple data sheet to offer field-proven insights and the causal relationships that govern its behavior.
Compound Identification and Core Properties
4-Bromo-N-hydroxybenzamide is a synthetic organic compound belonging to the hydroxamic acid class. Its structure is characterized by a central benzamide core, substituted with a bromine atom at the para-position of the phenyl ring and a hydroxyl group on the amide nitrogen. This unique combination of a halogenated aromatic ring and the metal-chelating hydroxamic acid moiety makes it a molecule of significant interest as both a therapeutic agent candidate and a versatile synthetic intermediate.
The hydroxamic acid functional group (-C(=O)N-OH) is a well-established pharmacophore, known for its ability to act as a potent bidentate chelator of metal ions, particularly Zn(II) and Fe(III).[1] This property is central to its primary mechanism of action as an inhibitor of metalloenzymes, most notably histone deacetylases (HDACs).[2] The presence of the bromine atom further modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
Table 1: Core Identifiers and Physicochemical Properties of 4-Bromo-N-hydroxybenzamide
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-N-hydroxybenzamide | [1] |
| CAS Number | 1836-27-7 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | 185-186 °C | Vendor Data |
| pKa | ~8.0 (Predicted) | General Hydroxamic Acids[2] |
| SMILES | C1=CC(=CC=C1C(=O)NO)Br | [1] |
| InChIKey | VESPFSJNQMGUCQ-UHFFFAOYSA-N | [1] |
Synthesis and Purification Protocol
The synthesis of 4-Bromo-N-hydroxybenzamide is typically achieved through the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with hydroxylamine. This standard method is reliable and scalable for laboratory settings.
Rationale for Synthetic Strategy
The chosen pathway leverages the high reactivity of 4-bromobenzoyl chloride with the nucleophilic nitrogen of hydroxylamine hydrochloride. The reaction is performed in the presence of a base (e.g., aqueous NaOH or NaHCO₃) for two critical reasons:
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Deprotonation: To neutralize the hydroxylamine hydrochloride salt, liberating the free hydroxylamine (NH₂OH) which is the active nucleophile.
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Acid Scavenging: To neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction, driving the equilibrium towards product formation and preventing unwanted side reactions.
The use of a biphasic system (e.g., diethyl ether and water) or a polar solvent like methanol facilitates the reaction by accommodating both the organic-soluble acyl chloride and the water-soluble hydroxylamine salt and base.
Experimental Protocol: Synthesis of 4-Bromo-N-hydroxybenzamide
Materials:
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4-Bromobenzoyl chloride
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
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Diethyl ether or Tetrahydrofuran (THF)
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Distilled water
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Hydrochloric acid (1 M)
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Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
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Preparation of Hydroxylamine Solution: In a flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water. Cool the solution in an ice bath to 0-5 °C.
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Basification: Slowly add a solution of sodium hydroxide (2.2 equivalents) in water dropwise to the hydroxylamine solution, maintaining the temperature below 10 °C. This generates the free hydroxylamine in situ.
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Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether). Add this solution dropwise to the cold, stirring hydroxylamine solution over 30 minutes. A white precipitate of the product should begin to form.
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Reaction: Allow the mixture to stir vigorously in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
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Isolation: If a precipitate has formed, collect the crude product by vacuum filtration and wash it with cold water.
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Purification (Acidification & Recrystallization):
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Transfer the filtrate (or the entire reaction mixture if no precipitate formed) to a separatory funnel. Discard the organic layer.
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Cool the aqueous layer in an ice bath and carefully acidify it with 1 M HCl until the pH is approximately 4-5. This will precipitate the hydroxamic acid, which is less soluble in acidic conditions.
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Collect the resulting white solid by vacuum filtration.
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Wash the solid with a small amount of cold water and then a small amount of cold diethyl ether to remove residual impurities.
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For higher purity, recrystallize the crude product from an ethanol/water mixture.
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Spectroscopic and Structural Characterization
Accurate structural confirmation is paramount for any chemical entity in a research or development pipeline. Below is a detailed analysis of the expected and reported spectroscopic data for 4-Bromo-N-hydroxybenzamide.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the compound's molecular weight and fragmentation pattern. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in characteristic M and M+2 ion clusters.
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Reported Data (GC-MS): The mass spectrum available in the PubChem database shows key fragments.[1]
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m/z 183/185: This pair corresponds to the [C₇H₄BrO]⁺ fragment, formed by the loss of the NHOH radical. This is often the base peak for benzamides and is highly diagnostic.
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m/z 155/157: This pair corresponds to the [C₆H₄Br]⁺ fragment, resulting from the loss of a carbonyl group (CO) from the 183/185 fragment.
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The molecular ion [M]⁺ at m/z 215/217 may be observed but is often weak in EI spectra for such compounds.
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Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for 4-Bromo-N-hydroxybenzamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~3300 - 3100 | O-H Stretch | Hydroxyl (-OH) | Broad |
| ~3200 - 3000 | N-H Stretch | Amide (-NH) | Medium, may overlap with O-H |
| ~1640 - 1620 | C=O Stretch (Amide I) | Carbonyl | Strong, sharp |
| ~1590, 1480 | C=C Stretch | Aromatic Ring | Medium to strong |
| ~1100 - 1000 | C-Br Stretch | Aryl Bromide | Medium to strong |
The carbonyl (C=O) stretch is expected at a slightly lower wavenumber compared to a simple amide due to hydrogen bonding and the electronic nature of the N-hydroxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation in solution. The following predictions are based on standard chemical shift principles and data from closely related analogues.
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the two exchangeable (labile) protons.
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Aromatic Region (δ 7.5-7.8 ppm): The four aromatic protons form a classic AA'BB' spin system, which appears as two distinct, mutually coupled doublets.
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The two protons ortho to the bromine atom (H-3, H-5) will be one doublet.
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The two protons ortho to the carbonyl group (H-2, H-6) will be the second doublet, typically shifted slightly downfield due to the electron-withdrawing effect of the carbonyl.
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Labile Protons (δ 9.0-11.0 ppm): The N-H and O-H protons will appear as two broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. They are readily exchanged with D₂O, causing their signals to disappear, which is a key diagnostic test.
The proton-decoupled ¹³C NMR spectrum should display 5 distinct signals, as symmetry results in pairs of equivalent aromatic carbons.
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Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon will be the most downfield signal, characteristic of this functional group.
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Aromatic Carbons (δ 125-135 ppm):
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C-Br (C4): The carbon directly attached to the bromine atom is expected around δ 126-128 ppm.
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C-C=O (C1): The ipso-carbon attached to the carbonyl group will be a quaternary signal around δ 132-134 ppm.
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C-H Carbons (C2/C6 and C3/C5): Two distinct signals for the protonated aromatic carbons are expected in the δ 128-132 ppm range.
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Chemical Reactivity and Applications
Acidity and Metal Chelation
The most significant chemical property of 4-Bromo-N-hydroxybenzamide is the acidity of the N-OH proton (pKa ≈ 8).[2] Deprotonation under basic conditions yields the hydroxamate anion. This anion acts as a powerful bidentate ligand, coordinating with metal ions through its two oxygen atoms to form a stable five-membered ring.
This chelating ability is the foundation of its biological activity. In enzymes like HDACs, the hydroxamate moiety coordinates to the Zn(II) ion in the active site, displacing water and inhibiting the enzyme's catalytic function.[2]
Reactivity of the Aryl Bromide
The C-Br bond provides a reactive handle for further synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse substituents at the 4-position, making 4-Bromo-N-hydroxybenzamide a valuable building block for creating libraries of more complex hydroxamic acids for structure-activity relationship (SAR) studies. For example, coupling with boronic acids (Suzuki reaction) can introduce new aryl or alkyl groups, profoundly altering the molecule's properties.
Potential Applications in Drug Discovery
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HDAC Inhibition: As a member of the hydroxamic acid family, this compound is a putative HDAC inhibitor. Several hydroxamic acid-based drugs (e.g., Vorinostat) are approved for cancer treatment.[2] The 4-bromo substitution could enhance potency or alter selectivity against different HDAC isoforms.
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Metalloenzyme Inhibition: Beyond HDACs, it could be investigated as an inhibitor for other zinc-dependent metalloproteases, such as matrix metalloproteinases (MMPs) or tumor necrosis factor-α converting enzyme (TACE).[2]
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Synthetic Scaffolding: Its utility as a starting material for more complex molecules has been demonstrated. For instance, related 4-bromo-N-phenylbenzamide derivatives have been explored as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology.[3]
Safety and Handling
4-Bromo-N-hydroxybenzamide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.[1]
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It is recommended to handle this compound in a well-ventilated area or a chemical fume hood. Store in a cool, dry place away from incompatible materials.
References
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Wikipedia. Hydroxamic acid . [Link]
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PubChem. 4-Bromo-N-hydroxybenzamide . National Center for Biotechnology Information. [Link]
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Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer . European Journal of Medicinal Chemistry, 157, 105-115. [Link]
